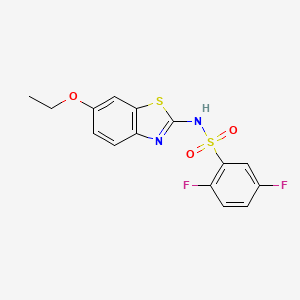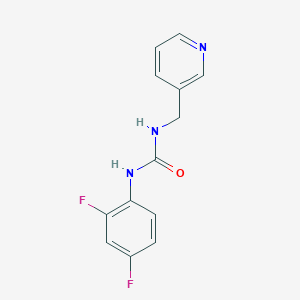![molecular formula C15H15ClN2O2S B5775239 N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)
N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea, also known as CMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMU belongs to the class of urea-based compounds that have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea has also been shown to inhibit the replication of certain viruses by interfering with viral DNA synthesis. In addition, N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea has been shown to modulate the activity of certain enzymes and receptors, which may contribute to its biological activities.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its antitumor, antiviral, and anti-inflammatory activities. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea has been shown to modulate the activity of certain ion channels, which may contribute to its biological activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea is its ability to exhibit a wide range of biological activities, making it a promising target for drug development. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea is its potential toxicity, which may limit its use in vivo. Additionally, the exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea. One area of research is the development of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea-based drugs for the treatment of cancer and infectious diseases. Another area of research is the elucidation of the exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea, which may lead to the development of more potent and selective N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea analogs. Additionally, the potential toxicity of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea needs to be further investigated to determine its safety for use in vivo.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea involves the reaction of 5-chloro-2-methoxyaniline with 2-(methylthio)aniline in the presence of a base and a coupling agent. The resulting intermediate is then treated with urea to obtain N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea. The purity of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea has been studied for its potential applications in various scientific research fields. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea has also been studied for its potential use as a diagnostic tool for cancer and infectious diseases. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea has been shown to modulate the activity of certain enzymes and receptors, making it a promising target for drug development.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-20-13-8-7-10(16)9-12(13)18-15(19)17-11-5-3-4-6-14(11)21-2/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAKLDYICDKREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)
![1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5775176.png)

![2-[(2-chlorobenzyl)thio]pyrimidine](/img/structure/B5775187.png)






![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)

![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)